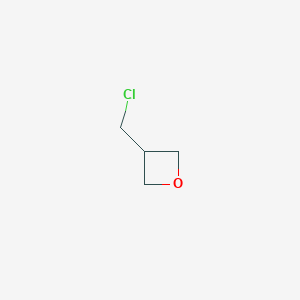
3-(Chloromethyl)oxetane
Vue d'ensemble
Description
3-(Chloromethyl)oxetane is a chemical compound with the CAS Number: 87498-55-3. It has a molecular weight of 106.55 and its IUPAC name is 3-(chloromethyl)oxetane .
Synthesis Analysis
Oxetanes, including 3-(Chloromethyl)oxetane, can be synthesized through various methods. One such method involves the intramolecular O-vinylation of γ-bromohomoallylic alcohols with 10 mol % of CuI as the catalyst and 20 mol % of 1,10-phenanthroline as the ligand in refluxing MeCN . Another method involves the use of dimethyloxosulfonium methylide for the methylenation of epoxides .Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)oxetane is represented by the formula C4H7ClO . The InChI Code for this compound is 1S/C4H7ClO/c5-1-4-2-6-3-4/h4H,1-3H2 .Physical And Chemical Properties Analysis
3-(Chloromethyl)oxetane has a density of 1.1±0.1 g/cm3, a boiling point of 136.4±15.0 °C at 760 mmHg, and a vapor pressure of 9.1±0.2 mmHg at 25°C . Its enthalpy of vaporization is 35.8±3.0 kJ/mol, and it has a flash point of 41.9±4.5 °C . The index of refraction is 1.442 .Applications De Recherche Scientifique
- Field : Organic Chemistry
- Application : Oxetanes are used in the formation of epoxides, which are then opened to form the oxetane motif .
- Method : This involves the use of trimethyloxosulfonium iodide or the sodium anion of an NTs-sulfoximine . The process requires moderate heating due to the activation energy required for the formation of the oxetane ring from an epoxide .
- Results : The method has been successful in forming oxetanes with good yields . The 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection .
- Field : Medicinal Chemistry
- Application : Oxetanes are used in drug discovery due to their low molecular weight, high polarity, and three-dimensionality . They are also used as isosteres of carbonyl groups and as molecular tools to fine-tune physicochemical properties of drug compounds .
- Method : The oxetane ring is incorporated into drug compounds to modulate their binding and physicochemical properties .
- Results : The use of oxetanes in drug discovery has shown potential benefits, including improved target affinity and aqueous solubility .
Synthesis and Reactivity
Drug Discovery
- Field : Polymer Chemistry
- Application : Oxetane monomers, including 3,3’-(oxybis(methylene))bis(3-ethyloxetane), DOX, are used in photoinitiated cationic polymerization . These materials have the potential to replace acrylic monomers and reactive oligomers in many existing applications .
- Method : The scale-up synthesis of DOX monomer in melt without using solvents was accomplished . A series of different functional epoxy monomers was employed as co-monomers for targeting specific end-use applications .
- Results : A fundamental understanding of structure-processing-property relationship was established to evaluate the effect of different co-monomer compositions on the viscosity, conversion, network formation and thermo-mechanical properties .
- Field : Medicinal Chemistry
- Application : Oxetanes are strained four-membered heterocycles containing an oxygen atom, which are receiving attention in drug design given their metabolic stability, rigidity and hydrogen-bond acceptor ability .
- Method : The researchers demonstrate application of their methodology to a variety of primary and secondary aliphatic, linear and cyclic alcohols with different functional groups .
- Results : The reported methodology improves the synthesis of an oxetane-containing steroid with important biological activity in one step from testosterone .
Photoinitiated Cationic Polymerization
Drug Design
- Field : Polymer Chemistry
- Application : Oxetane monomers, including 3,3’-(oxybis(methylene))bis(3-ethyloxetane), DOX, are used in photoinitiated cationic polymerization . These materials have the potential to replace acrylic monomers and reactive oligomers in many existing applications .
- Method : The scale-up synthesis of DOX monomer in melt without using solvents was accomplished . A series of different functional epoxy monomers was employed as co-monomers for targeting specific end-use applications .
- Results : A fundamental understanding of structure-processing-property relationship was established to evaluate the effect of different co-monomer compositions on the viscosity, conversion, network formation and thermo-mechanical properties .
- Field : Medicinal Chemistry
- Application : Oxetanes are strained four-membered heterocycles containing an oxygen atom, which are receiving attention in drug design given their metabolic stability, rigidity and hydrogen-bond acceptor ability .
- Method : The researchers demonstrate application of their methodology to a variety of primary and secondary aliphatic, linear and cyclic alcohols with different functional groups .
- Results : The reported methodology improves the synthesis of an oxetane-containing steroid with important biological activity in one step from testosterone .
Photoinitiated Cationic Polymerization
Drug Design
Safety And Hazards
Orientations Futures
Oxetanes, including 3-(Chloromethyl)oxetane, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being studied for their potential benefits in drug discovery, with a focus on their ability to improve target affinity and aqueous solubility .
Propriétés
IUPAC Name |
3-(chloromethyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-1-4-2-6-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPUPFCIDWQWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619740 | |
| Record name | 3-(Chloromethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)oxetane | |
CAS RN |
87498-55-3 | |
| Record name | 3-(Chloromethyl)oxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)oxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



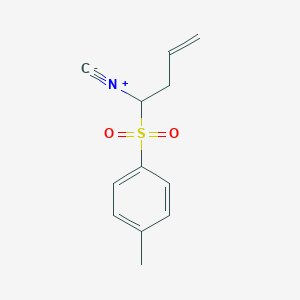
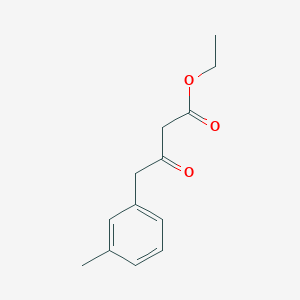
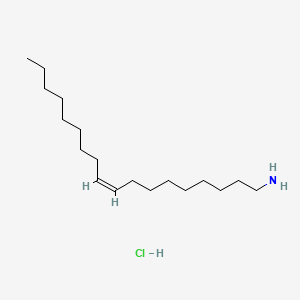
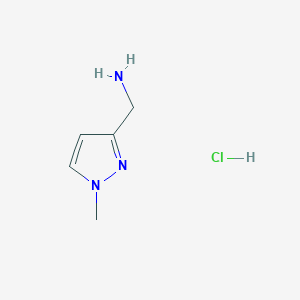
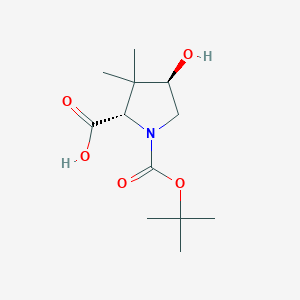
![1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol](/img/structure/B1603762.png)
![N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B1603765.png)
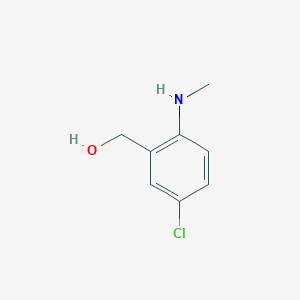
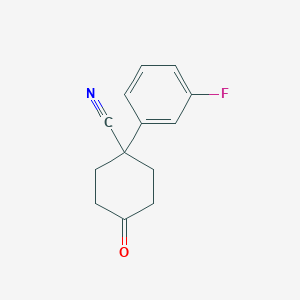
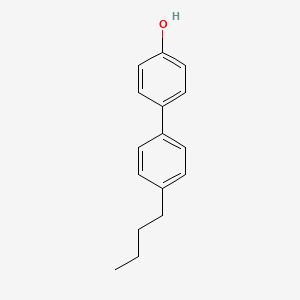
![1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride](/img/structure/B1603773.png)
![3-Methyl-[1,1'-biphenyl]-4-ol](/img/structure/B1603774.png)
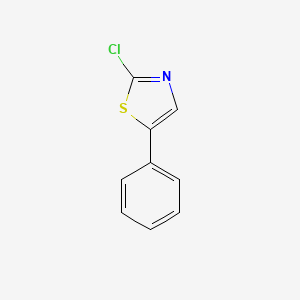
![2-Chlorothieno[3,2-b]pyridin-3-amine](/img/structure/B1603776.png)